molecular formula C5H13NS2 B1614795 2-(Dimethylamino)propane-1,3-dithiol CAS No. 3706-91-0

2-(Dimethylamino)propane-1,3-dithiol

Cat. No.: B1614795
CAS No.: 3706-91-0
M. Wt: 151.3 g/mol
InChI Key: YWDMBVIRTHRSCB-UHFFFAOYSA-N
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Description

2-(Dimethylamino)propane-1,3-dithiol is an organic compound with the molecular formula C5H13NS2 It is a derivative of propane-1,3-dithiol, where one of the hydrogen atoms on the central carbon is replaced by a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)propane-1,3-dithiol typically involves the reaction of propane-1,3-dithiol with dimethylamine. One common method is the nucleophilic substitution reaction where the dimethylamine acts as a nucleophile, attacking the central carbon of propane-1,3-dithiol. This reaction is usually carried out under basic conditions to facilitate the nucleophilic attack .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)propane-1,3-dithiol involves its ability to interact with various molecular targets through its sulfur and amino groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The compound can also participate in redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Propane-1,3-dithiol: The parent compound without the dimethylamino group.

    2-(Diethylamino)propane-1,3-dithiol: A similar compound with an ethyl group instead of a methyl group on the amino group.

    1,3-Dithiolane: A cyclic analog of propane-1,3-dithiol.

Uniqueness

2-(Dimethylamino)propane-1,3-dithiol is unique due to the presence of the dimethylamino group, which imparts distinct chemical properties such as increased nucleophilicity and the ability to form stable complexes with various substrates. This makes it particularly useful in applications requiring specific reactivity and selectivity .

Properties

IUPAC Name

2-(dimethylamino)propane-1,3-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NS2/c1-6(2)5(3-7)4-8/h5,7-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDMBVIRTHRSCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CS)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276244
Record name 2-(dimethylamino)propane-1,3-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3706-91-0
Record name 2-(dimethylamino)propane-1,3-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Dimethylamino)propane-1,3-dithiol
Reactant of Route 2
2-(Dimethylamino)propane-1,3-dithiol
Reactant of Route 3
2-(Dimethylamino)propane-1,3-dithiol
Reactant of Route 4
2-(Dimethylamino)propane-1,3-dithiol
Reactant of Route 5
2-(Dimethylamino)propane-1,3-dithiol
Reactant of Route 6
2-(Dimethylamino)propane-1,3-dithiol

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